(S)-2-methylbutanal
Overview
Description
(S)-2-Methylbutanal is an organic compound with the molecular formula C5H10O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Methylbutanal can be synthesized through several methods. One common approach is the asymmetric hydrogenation of 2-methylbut-2-enal using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-butene. This process involves the addition of a formyl group (CHO) to the double bond of 1-butene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde.
Types of Reactions:
Oxidation: this compound can be oxidized to (S)-2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (S)-2-methylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (S)-2-Methylbutanoic acid.
Reduction: (S)-2-Methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methylbutanal has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of (S)-2-Methylbutanal involves its interaction with various molecular targets, primarily enzymes. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. This interaction is crucial in its role as a flavoring agent, where it binds to olfactory receptors to produce its characteristic smell.
Comparison with Similar Compounds
2-Methylbutanal: The racemic mixture of (S)-2-Methylbutanal and its ®-enantiomer.
3-Methylbutanal: An isomer with the aldehyde group on the third carbon.
2-Methylpropanal: A structural isomer with a different carbon skeleton.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties compared to its racemic mixture or other isomers. This chiral specificity is crucial in applications where the precise scent or flavor profile is desired.
Properties
IUPAC Name |
(2S)-2-methylbutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGQBDHUGHBGMD-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346324 | |
Record name | (S)-(+)-2-Methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-97-8 | |
Record name | (+)-2-Methylbutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1730-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-2-Methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Methylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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